6,8-Dimethoxy Moxifloxacin Hydrochloride is a synthetic derivative of Moxifloxacin, an antibiotic belonging to the fluoroquinolone class. This compound is primarily used in pharmaceutical applications for its antibacterial properties. It is classified as a broad-spectrum antibiotic effective against a variety of bacterial infections, particularly respiratory tract infections.
The compound is derived from Moxifloxacin, which itself is synthesized through complex chemical processes involving various reactions such as esterification and hydrolysis. 6,8-Dimethoxy Moxifloxacin Hydrochloride can be classified under the following categories:
The synthesis of 6,8-Dimethoxy Moxifloxacin Hydrochloride involves several key steps:
The synthesis route is characterized by its simplicity and high product purity, making it suitable for large-scale production in pharmaceutical settings .
The molecular structure of 6,8-Dimethoxy Moxifloxacin Hydrochloride can be represented as follows:
The chemical reactions involved in synthesizing 6,8-Dimethoxy Moxifloxacin Hydrochloride include:
These reactions are typically carried out under controlled conditions to optimize yield and purity .
6,8-Dimethoxy Moxifloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By blocking these enzymes, the antibiotic prevents bacterial cell division and leads to cell death.
6,8-Dimethoxy Moxifloxacin Hydrochloride is primarily used in:
This compound's structural modifications enhance its antibacterial activity compared to other fluoroquinolones, making it a valuable tool in combating resistant bacterial infections .
The systematic IUPAC name for 6,8-Dimethoxy Moxifloxacin Hydrochloride is 1-Cyclopropyl-6,8-dimethoxy-1,4-dihydro-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride. Its molecular formula is C22H27N3O5·HCl, representing the monoprotic hydrochloride salt of the free base (C22H27N3O5) [3] [6]. The free base has a molecular weight of 413.47 g/mol, while the hydrochloride form exhibits a molecular weight of 449.93 g/mol when anhydrous [6] [9]. The monohydrate form (C22H27N3O5·HCl·H2O) has a molecular weight of 467.94 g/mol [4].
Table 1: Atomic Composition and Weight
Component | Formula | Molecular Weight (g/mol) |
---|---|---|
Free Base | C22H27N3O5 | 413.47 |
Hydrochloride (Anhydrous) | C22H28ClN3O5 | 449.93 |
Hydrochloride Monohydrate | C22H28ClN3O5·H2O | 467.94 |
The compound’s Chemical Abstracts Service (CAS) Registry Number is 1029364-73-5, specifically assigned to the hydrochloride salt [5] [6] [8]. The free base counterpart is registered under CAS 1029364-73-5 [3] [5]. Key physicochemical properties include:
6,8-Dimethoxy Moxifloxacin Hydrochloride differs from moxifloxacin hydrochloride in its quinoline core substitution pattern. While moxifloxacin features a 6-fluoro-8-methoxy motif, this analog substitutes both positions 6 and 8 with methoxy groups (-OCH3) [3] [8]. This modification eliminates the fluorine atom at C6 and adds a second methoxy group at C8, altering electronic distribution and steric bulk. The core pharmacophore—a carboxylic acid at C3, a keto group at C4, and the bicyclic piperazinyl substituent at C7—remains conserved [5] [6].
Table 2: Structural Comparison with Moxifloxacin
Structural Feature | Moxifloxacin HCl | 6,8-Dimethoxy Moxifloxacin HCl |
---|---|---|
C6 Substituent | -F | -OCH3 |
C8 Substituent | -OCH3 | -OCH3 |
CAS Number (HCl Salt) | 186826-86-8 | 1029364-73-5 |
Core Pharmacophore | Retained | Retained |
The transformation significantly impacts electronic properties: The electron-donating methoxy groups increase electron density in the quinolone ring, potentially reducing electrophilicity at C4 and altering metal-chelating behavior compared to fluoroquinolones. This structural shift also influences crystalline packing, as evidenced by divergent polymorphic forms [4] [6].
Limited crystallographic data is publicly available for 6,8-Dimethoxy Moxifloxacin Hydrochloride. However, its monohydrate form (C22H28ClN3O5·H2O) has been identified as a stable crystalline phase [4]. The presence of water molecules in the crystal lattice suggests potential for hydrate polymorphism, a common feature in fluoroquinolone salts. Key aspects include:
No direct studies on anhydrous polymorphs or solvates (e.g., ethanolates) were identified. This represents a research gap, as polymorph screening is critical for pharmaceutical processing. The compound’s designation as an impurity (rather than an API) may explain the scarcity of detailed crystallographic studies [4] [6].
Table 3: Compound Identity Summary
Parameter | 6,8-Dimethoxy Moxifloxacin HCl |
---|---|
IUPAC Name | 1-Cyclopropyl-6,8-dimethoxy-1,4-dihydro-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride |
Molecular Formula | C22H28ClN3O5 |
CAS Number | 1029364-73-5 |
Free Base CAS | 1029364-73-5 |
Molecular Weight | 449.93 g/mol |
Monohydrate Formula | C22H28ClN3O5·H2O |
Monohydrate Weight | 467.94 g/mol |
Pharmacopeial Designation | Moxifloxacin EP Impurity B |
Key Structural Features | 6,8-Dimethoxyquinoline core; Cyclopropyl group at N1; Bicyclic piperazinyl group at C7 |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7